REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=[O:10].[K+].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N+:3]=1[O-:10] |f:1.2.3|
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Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=CN=C1)Cl
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
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Name
|
ice water
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Quantity
|
400 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting solution was thoroughly extracted with chloroform
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Type
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WASH
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Details
|
the extract washed with both a saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated sodium chloride solution and dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
The chloroform was thereafter removed by evaporation
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Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
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ClC1=[N+](C(=CN=C1)Cl)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |